Celiprolol is a synthetic compound classified as a β-adrenoceptor antagonist, specifically a β1-selective antagonist with partial β1-agonist and β2-agonist properties. [, ] It is primarily investigated for its effects on the cardiovascular system, particularly in animal models of hypertension, myocardial infarction, and heart failure. [, , ]
β1-Adrenoceptor Antagonism: Celiprolol competitively binds to cardiac β1-adrenoceptors, antagonizing the effects of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and contractility, contributing to its antihypertensive and antianginal effects. [, , , , ]
Partial β1-Agonism (Intrinsic Sympathomimetic Activity): Unlike pure β-blockers, Celiprolol exhibits partial agonist activity at β1-adrenoceptors. [, , , ] This means it can stimulate these receptors to a lesser extent than full agonists, resulting in a smaller increase in heart rate compared to other β-blockers. [] The degree of β1-agonism may vary depending on the species and experimental conditions. [, ]
β2-Adrenoceptor Agonism: Celiprolol also demonstrates agonist activity at β2-adrenoceptors, primarily located in vascular and bronchial smooth muscle. [, , , ] Stimulation of vascular β2-adrenoceptors leads to vasodilation, contributing to its antihypertensive effect and potentially explaining the lack of bronchoconstriction observed in some studies. [, , ]
Nitric Oxide (NO) Release: Research suggests Celiprolol increases NO production, contributing to its vasodilatory effects in both coronary and peripheral arteries. [, , ] This NO-mediated vasodilation may contribute to its beneficial effects in hypertension and myocardial infarction. [, ]
Hypertension: Studies using spontaneously hypertensive rats (SHR) demonstrate that Celiprolol effectively reduces blood pressure, potentially through a combination of β1-blockade, vasodilation via β2-agonism and NO release, and possible weak α2-antagonism. [, , , ] Research suggests its antihypertensive effect may be associated with less bradycardia compared to other β-blockers. [, ]
Myocardial Infarction: Animal models of myocardial infarction show Celiprolol reduces infarct size, potentially due to increased NO production and reduced superoxide levels. [] This suggests a potential protective effect against ischemic damage.
Heart Failure: Research on the effects of Celiprolol in heart failure models is inconclusive. While some studies show potential benefits, further investigation is needed to determine its efficacy and safety in this context. []
Diabetic Angiopathy: In diabetic rat models, Celiprolol demonstrates antiangiopathic effects, potentially by improving endothelial function, reducing media thickening and glomerulosclerosis, and ameliorating calcium signaling impairment caused by high glucose levels. [, ]
Other Applications: Celiprolol has also been investigated for its effects on exercise metabolism, lipid profile, and atrial fibrillation in both animal models and human subjects. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: